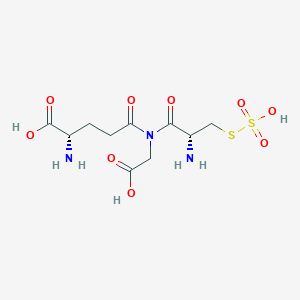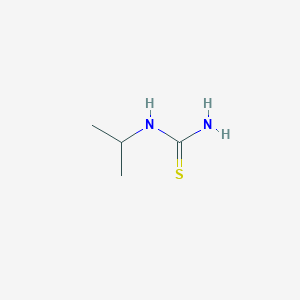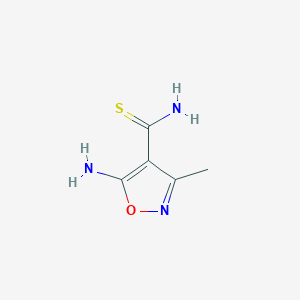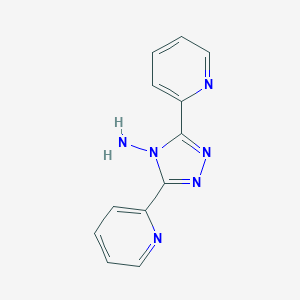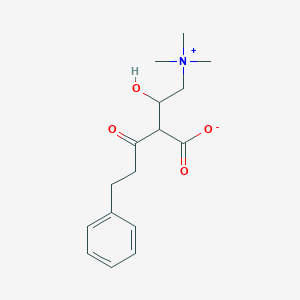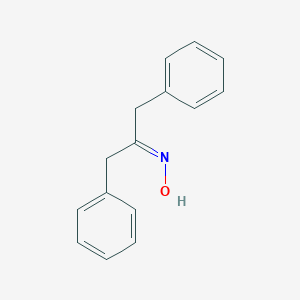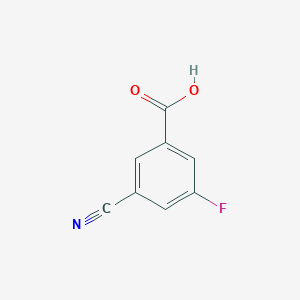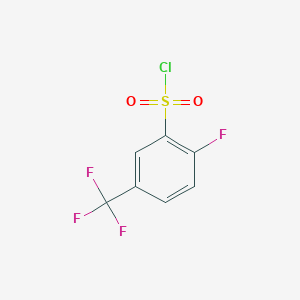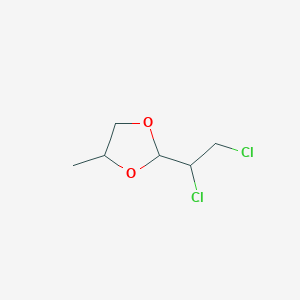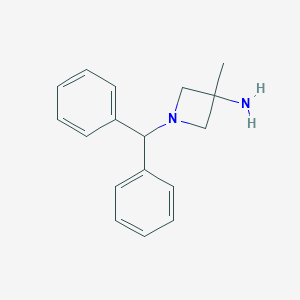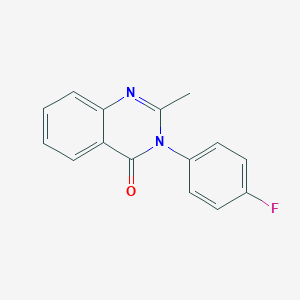
Quercetin 3-(2G-xylosylrutinoside)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that is commonly found in various fruits and vegetables, including apples, onions, and berries. This compound has gained significant attention in recent years due to its potential health benefits, including its antioxidant and anti-inflammatory properties. In
作用機序
The mechanism of action of Quercetin 3-(2G-xylosylrutinoside) is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It also activates various signaling pathways in the body, which can help regulate cellular functions.
生化学的および生理学的効果
Quercetin 3-(2G-xylosylrutinoside) has been found to have various biochemical and physiological effects. It can help prevent oxidative stress, which can lead to cellular damage and disease. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it can help regulate blood sugar levels, improve cardiovascular health, and enhance cognitive function.
実験室実験の利点と制限
One advantage of using Quercetin 3-(2G-xylosylrutinoside) in lab experiments is its availability. This compound can be easily synthesized and is readily available for research purposes. Additionally, it has been extensively studied, and its effects are well-documented. However, one limitation of using this compound in lab experiments is its potential variability. The composition of this compound can vary depending on the source, which can affect its effects and reliability in experiments.
将来の方向性
There are several future directions for research on Quercetin 3-(2G-xylosylrutinoside). One area of interest is its potential use in cancer treatment. Scientific research has shown that this compound has anti-cancer properties, and further studies could explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, future studies could explore the potential of this compound in treating other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, Quercetin 3-(2G-xylosylrutinoside) is a flavonoid compound that has gained significant attention in recent years due to its potential health benefits. This compound has antioxidant and anti-inflammatory properties, and it has been found to have anti-cancer properties as well. While its mechanism of action is not fully understood, it is believed to exert its effects by scavenging free radicals and inhibiting the activity of inflammatory enzymes. Future research could explore its potential in cancer treatment and other areas of disease prevention and treatment.
合成法
Quercetin 3-(2G-xylosylrutinoside) can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis is considered the most efficient method of synthesizing this compound. This method involves the use of enzymes, such as glycosyltransferases, to catalyze the reaction between quercetin and xylose.
科学的研究の応用
Quercetin 3-(2G-xylosylrutinoside) has been extensively studied for its potential health benefits. Scientific research has shown that this compound has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in the body. Additionally, it has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
特性
CAS番号 |
129235-39-8 |
|---|---|
製品名 |
Quercetin 3-(2G-xylosylrutinoside) |
分子式 |
C32H38O20 |
分子量 |
742.6 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)23(42)26(45)30(48-9)47-8-17-21(40)24(43)29(52-31-25(44)20(39)15(37)7-46-31)32(50-17)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23+,24-,25+,26+,29+,30+,31-,32-/m0/s1 |
InChIキー |
RLTNQOUWXZXZCS-VMMUDTPISA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
同義語 |
quercetin 3-O-beta-(2(G)-O-beta-xylopyranosyl-6(G)-O-alpha-rhamnopyranosyl)glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



